molecular formula C13H9Cl2F3N2O2 B6300820 Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 98534-77-1

Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B6300820
CAS RN: 98534-77-1
M. Wt: 353.12 g/mol
InChI Key: BOVONCKHKVVAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (EDTP) is an organic compound that belongs to the pyrazole family of compounds. It is a white crystalline solid with a melting point of 80 °C and a boiling point of 288 °C. EDTP is a widely used compound in scientific research due to its unique properties, including its ability to act as an inhibitor of enzymes and its potential to be used as an anti-cancer drug.

Mechanism of Action

Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been found to act as an inhibitor of enzymes such as carbonic anhydrase. It binds to the active site of the enzyme, blocking its activity and preventing the enzyme from catalyzing its reaction. It has also been found to act as a substrate for the synthesis of other organic compounds, such as amines and carboxylic acids.
Biochemical and Physiological Effects
Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in experimental studies, as well as to inhibit the activity of enzymes such as carbonic anhydrase. It has also been found to have anti-inflammatory and anti-bacterial properties, and it has been shown to be toxic to certain types of bacteria.

Advantages and Limitations for Lab Experiments

Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 80 °C and a boiling point of 288 °C. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it does have some limitations, as it is highly toxic and should be handled with care.

Future Directions

There are a number of potential future directions for Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate research. It could be further investigated as an anti-cancer drug, as well as an inhibitor of enzymes such as carbonic anhydrase. It could also be used as a substrate for the synthesis of other organic compounds, such as amines and carboxylic acids. Additionally, it could be further explored for its anti-inflammatory and anti-bacterial properties, and it could be studied for its potential to be used as an insecticide. Finally, further research could be conducted to explore the potential of Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate to be used as a preservative in food products.

Scientific Research Applications

Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes such as carbonic anhydrase and as a substrate for the synthesis of various other organic compounds. It has also been used as an anti-cancer drug in experimental studies, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N2O2/c1-2-22-12(21)8-6-19-20(11(8)13(16,17)18)10-4-3-7(14)5-9(10)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVONCKHKVVAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Synthesis routes and methods I

Procedure details

2,4-Dichlorophenylhydrazine hydrochloride salt (15.68 grams, 0.068 mole) was dissolved in a minimum amount of ethanol and the solution was cooled to -10° C. Triethylamine (9.44 ml, 0.068 mole) was added followed by ethyl(ethoxymethylene)trifluoroacetoacetate (16.27 grams, 0.068 mole). The addition of this last reactant was made over thirty minutes, keeping the reaction temperature below -10° C. The reaction mixture was allowed to rise to room temperature overnight (about 16 hours). The solvent was removed in vacuo and the residue was dissolved in equal parts of ethyl acetate and water. The organic phase was separated, washed with 1N HCl, water, saturated sodium bicarbonate solution, water, and brine. It was then dried and evaporated to 7.85 grams of an oil which slowly crystallized. The 5-(trifluoromethyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester, was recrystallized from petroleum ether, mp=81°-83° C.
Quantity
15.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.44 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,4-Dichlorophenylhydrazine hydrochloride salt (15.68 grams, 0.068 mole) was dissolved in a minimum amount of ethanol and the solution was cooled to -10° C. Triethylamine (9.44 ml., 0.068 mole) was added followed by ethyl (ethoxymethylene)trifluoroacetoacetate (16.27 grams, 0.068 mole). The addition of this last reactant was made over thirty minutes, keeping the reaction temperature below -10° C. The reaction mixture was allowed to rise to room temperature overnight (about 16 hours). The solvent was removed in vacuo and the resiude was dissolved in equal parts of ethyl acetate and water. The organic phase was separated, washed with 1N HCl, water, saturated sodium bicarbonate solution, water, and brine. It was then dried and evaporated to 7.85 grams of an oil which slowly crystallized. The 5-(trifluoromethyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester, was recrystallized from petroleum ether, mp=81°-83° C.
Quantity
15.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.44 mL
Type
reactant
Reaction Step Two

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